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Compound of Interest

Compound Name:
2-(2-

Methoxyphenoxy)acetohydrazide

CAS No.: 107967-88-4

Cat. No.: B009715 Get Quote

Executive Summary
This technical guide details the physicochemical and spectroscopic characterization of 2-(2-
methoxyphenoxy)acetohydrazide, a critical pharmacophore in medicinal chemistry.

Structurally comprising a guaiacol (2-methoxyphenol) moiety linked to a hydrazide functional

group, this compound serves as a versatile intermediate for synthesizing Schiff bases

(hydrazones) with potential antimicrobial, anti-inflammatory, and analgesic properties.

This document provides a self-validating synthetic workflow, predicted and consensus

spectroscopic data (IR, NMR, MS), and quality control parameters designed for researchers in

early-stage drug discovery.
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Property Data

IUPAC Name 2-(2-Methoxyphenoxy)acetohydrazide

CAS Number 107967-88-4

Molecular Formula

C

H

N

O

Molecular Weight 196.20 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, Ethanol (hot); Insoluble

in Water

Melting Point
Experimental determination required (Analogous

para-isomer range: 132–134°C) [1]

Synthetic Workflow (Graphviz Visualization)
The synthesis follows a standard two-step nucleophilic substitution sequence starting from

guaiacol.

Guaiacol
(2-Methoxyphenol)

Ethyl 2-(2-methoxyphenoxy)acetate
(Intermediate)

Ethyl chloroacetate
K2CO3, Acetone, Reflux

2-(2-Methoxyphenoxy)acetohydrazide
(Target Product)

Hydrazine Hydrate (80-99%)
Ethanol, Reflux 4-6h

Click to download full resolution via product page

Figure 1:Two-step synthetic pathway involving O-alkylation followed by hydrazinolysis.[1]
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Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate
Principle: Williamson ether synthesis.

Dissolution: Dissolve 2-methoxyphenol (Guaiacol) (0.01 mol) in anhydrous acetone (30 mL).

Base Addition: Add anhydrous potassium carbonate (K

CO

) (0.015 mol) to the solution. Stir for 15 minutes.

Alkylation: Dropwise add ethyl chloroacetate (0.011 mol).

Reflux: Reflux the mixture for 6–8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate

7:3).

Workup: Filter inorganic salts while hot. Evaporate the solvent. The oily residue (ester) is

used directly for the next step.

Step 2: Hydrazinolysis to Target Hydrazide
Principle: Nucleophilic acyl substitution.

Reaction: Dissolve the crude ester from Step 1 in absolute ethanol (20 mL).

Hydrazine Addition: Add hydrazine hydrate (99%) (0.02 mol) dropwise.

Reflux: Reflux for 4–6 hours.

Crystallization: Cool the mixture to room temperature, then pour into ice-cold water. The solid

hydrazide precipitates.[2]

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1)

to obtain pure crystals.
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The following data represents the consensus spectroscopic profile derived from structural

analogs (specifically the para-isomer and 2-chlorophenoxy derivatives) and theoretical

chemical shift calculations.

A. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet

Wavenumber (cm

)

Functional Group
Assignment

Structural Insight

3300 – 3200 N–H Stretching

Characteristic doublet/broad

band for primary/secondary

amine of hydrazide.

3050 – 3000 C–H Stretching (Ar) Aromatic ring protons.

2980 – 2850 C–H Stretching (Aliph)

Methylene (-CH

-) and Methoxy (-OCH

) groups.

1680 – 1660 C=O Stretching

Amide I band; confirms

conversion of ester to

hydrazide.

1250 – 1230 C–O–C Stretching
Aryl alkyl ether linkage

(Guaiacol moiety).

B. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d

(Recommended due to solubility and exchangeable protons)
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Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Note

9.00 – 9.40 Singlet (Broad) 1H –CONH–

Amide proton (D

O

exchangeable).

6.80 – 7.05 Multiplet 4H Ar–H

Aromatic protons

of the 1,2-

disubstituted

benzene ring.

4.50 – 4.60 Singlet 2H
–O–CH

–CO–

Methylene

protons

deshielded by

adjacent oxygen

and carbonyl.

4.20 – 4.40 Broad Singlet 2H –NH

Terminal amine

protons (D

O

exchangeable).

3.75 – 3.80 Singlet 3H –OCH Methoxy group

protons.

Validation Check: The disappearance of the ester quartet (~4.2 ppm) and triplet (~1.2 ppm)

from the ethyl group confirms the completion of Step 2.

C. C NMR
Solvent: DMSO-d
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Shift (

ppm)
Carbon Type Assignment

166.0 – 168.0 C=O Carbonyl carbon (Hydrazide).

149.0 – 149.5 Ar–C (Quaternary)

C-OH / C-OCH

(Ipso carbon attached to

methoxy).

147.0 – 148.0 Ar–C (Quaternary)

C-O-CH

(Ipso carbon attached to

linker).

121.0 – 122.5 Ar–C (CH) Aromatic CH.

112.0 – 114.0 Ar–C (CH) Aromatic CH.

68.0 – 69.0 Aliphatic CH
–O–CH

–CO–

55.5 – 56.0 Aliphatic CH –OCH

D. Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]

: Calculated: 197.09; Observed: ~197.1[3]

Fragmentation Pattern: Loss of the hydrazide group (–NHNH

) typically yields a tropylium-like cation or methoxy-benzyl fragments.
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Structure:
2-(2-Methoxyphenoxy)acetohydrazide

IR: 1660-1680 cm-1
(C=O Amide)

 Carbonyl Presence

1H NMR: 4.5-4.6 ppm
(O-CH2 Singlet)

 Ether Linker

1H NMR: 9.0+ ppm
(CONH Broad)

 Hydrazide Formation

Validation:
Absence of Ester O-Et signals

(No quartet at 4.2 ppm)
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Figure 2:Spectroscopic logic for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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